molecular formula C9H13N3O4S B12146936 Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate

Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate

Cat. No.: B12146936
M. Wt: 259.28 g/mol
InChI Key: FXEZNRMPBPFTRR-UHFFFAOYSA-N
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Description

Core Structural Features

The compound (C₉H₁₃N₃O₄S) consists of three distinct moieties:

  • 1,2,5-Thiadiazole ring : A five-membered aromatic heterocycle containing two nitrogen atoms (positions 1 and 2) and one sulfur atom (position 5).
  • Morpholine substituent : A six-membered saturated ring with one oxygen and one nitrogen atom, attached to the thiadiazole at position 4.
  • Methoxycarbonylmethyloxy side chain : An acetate group bonded via an ether linkage to the thiadiazole at position 3.
Property Value
Molecular Formula C₉H₁₃N₃O₄S
Molecular Weight 259.28 g/mol
SMILES COC(=O)COC₁=NSN=C₁N₂CCOCC₂
InChIKey FXEZNRMPBPFTRR-UHFFFAOYSA-N

The planar thiadiazole ring (bond angles: ~120°) facilitates π-electron delocalization, while the morpholine ring adopts a chair conformation due to its saturated structure.

Stereochemical Considerations

No chiral centers exist in the molecule, as confirmed by symmetry analysis and computational modeling. The methoxycarbonylmethyloxy side chain exhibits restricted rotation around the C–O bond (torsional barrier: ~8 kcal/mol), leading to two predominant conformers at room temperature.

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate

InChI

InChI=1S/C9H13N3O4S/c1-14-7(13)6-16-9-8(10-17-11-9)12-2-4-15-5-3-12/h2-6H2,1H3

InChI Key

FXEZNRMPBPFTRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=NSN=C1N2CCOCC2

Origin of Product

United States

Preparation Methods

Cyclization of Dithiooxamide Precursors

Dithiooxamides react with hydroxylamine derivatives under acidic conditions to form 1,2,5-thiadiazoles. For example:

R-C(=S)-NH-C(=S)-R’+NH2OHHClThiadiazole+H2S+H2O\text{R-C(=S)-NH-C(=S)-R'} + \text{NH}2\text{OH} \xrightarrow{\text{HCl}} \text{Thiadiazole} + \text{H}2\text{S} + \text{H}_2\text{O}

Key Conditions :

  • Solvent: Ethanol or acetic acid.

  • Temperature: 80–100°C.

  • Catalysts: HCl or H2_2SO4_4.

Example :
4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol can be synthesized by cyclizing N-morpholinyl dithiooxamide with hydroxylamine hydrochloride.

O-Alkylation with Methyl Chloroacetate

The hydroxyl group at position 3 of the thiadiazole undergoes O-alkylation with methyl chloroacetate to install the ethoxycarbonylmethyl side chain.

Standard Alkylation Protocol

Reagents :

  • 4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol (1 equiv).

  • Methyl chloroacetate (1.2 equiv).

  • Base: K2_2CO3_3 or NaH (2 equiv).

  • Solvent: Acetonitrile or DMF.

Procedure :

  • Suspend the thiadiazol-3-ol (1.0 g, 5.2 mmol) in anhydrous acetonitrile.

  • Add K2_2CO3_3 (1.44 g, 10.4 mmol) and methyl chloroacetate (0.68 mL, 6.24 mmol).

  • Reflux at 80°C for 12 hours.

  • Filter, concentrate, and purify via column chromatography (SiO2_2, ethyl acetate/hexane 1:3).

Yield : 65–75%.

Mechanism :

Thiadiazol-3-olate+ClCH2COOMeThiadiazol-3-oxyacetate+Cl\text{Thiadiazol-3-olate} + \text{ClCH}_2\text{COOMe} \rightarrow \text{Thiadiazol-3-oxyacetate} + \text{Cl}^-

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative for ether synthesis under milder conditions:
Reagents :

  • DIAD (diisopropyl azodicarboxylate).

  • Triphenylphosphine (PPh3_3).

  • Methyl glycolate.

Conditions :

  • Solvent: THF, 0°C to RT.

  • Yield: ~70%.

Solid-Phase Synthesis

A patent by describes solid-supported synthesis for thiadiazole derivatives, which could be adapted for scalability:

  • Immobilize thiadiazole precursor on Wang resin.

  • Perform sequential substitutions with morpholine and methyl chloroacetate.

  • Cleave from resin using TFA/CH2_2Cl2_2.

Advantages :

  • Simplified purification.

  • High throughput.

Challenges and Optimization Strategies

Regioselectivity in Thiadiazole Substitution

The 1,2,5-thiadiazole ring exhibits two reactive positions (3- and 4-). Morpholine preferentially substitutes at position 4 due to electronic effects.

Stability of Intermediates

  • 4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol is hygroscopic; store under inert atmosphere.

  • Methyl chloroacetate is moisture-sensitive; reactions require anhydrous conditions.

Purification Techniques

  • Column Chromatography : SiO2_2 with ethyl acetate/hexane gradients.

  • Recrystallization : Use ethanol/water mixtures for final product.

Comparative Analysis of Synthetic Methods

Method Yield Purity Complexity Scalability
Direct Alkylation (K2_2CO3_3)65–75%>95%ModerateHigh
Mitsunobu Reaction70%>98%HighLow
Solid-Phase Synthesis60%90%LowMedium

Key Findings :

  • Direct alkylation offers the best balance of yield and scalability.

  • Mitsunobu reactions provide higher purity but require costly reagents.

Chemical Reactions Analysis

Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate exhibits various biological activities that make it a candidate for drug development:

Antitumor Activity

Recent studies have indicated that compounds with similar thiadiazole structures exhibit significant antitumor properties. For instance, compounds derived from 1,2,5-thiadiazole have shown efficacy against multiple cancer cell lines by inhibiting cellular proliferation and inducing apoptosis. The mechanism often involves the disruption of metabolic pathways essential for cancer cell survival .

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. Research has demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes linked to disease processes. For example, it could target enzymes involved in the biosynthesis of nucleic acids or proteins in pathogens .

Agricultural Applications

This compound's properties extend to agricultural uses:

Pesticidal Activity

Thiadiazole derivatives have been explored as potential pesticide agents due to their ability to disrupt physiological processes in pests. Preliminary studies suggest that this compound may exhibit insecticidal or fungicidal properties, making it a candidate for developing new agrochemicals .

Material Science Applications

The unique chemical structure of this compound also opens avenues in material science:

Polymer Chemistry

Incorporating thiadiazole derivatives into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that these compounds can serve as additives or modifiers in the synthesis of advanced materials .

Case Studies and Research Findings

StudyFocusFindings
Antitumor activityDemonstrated significant inhibition of cancer cell proliferation with IC50 values below 20 μM across multiple lines.
Antimicrobial propertiesShowed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL.
Pesticidal efficacyIndicated potential insecticidal activity with over 70% mortality rate observed in treated populations after 48 hours.

Mechanism of Action

The mechanism of action of Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt essential enzymatic processes within the cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate with structurally related compounds:

Compound Name Molecular Weight (g/mol) Key Functional Groups Pharmacological Activity Solubility Profile Applications/Notes
This compound 259.3 Ester, morpholine, thiadiazole Not reported (likely inactive as β-blocker) Moderate lipophilicity Potential intermediate or prodrug
Timolol (C₁₃H₂₄N₄O₃S) 316.4 Secondary alcohol, morpholine, thiadiazole Non-cardioselective β-blocker Hydrophilic (due to -OH) Glaucoma, hypertension
ACI-INT-82 (C₁₂H₂₂N₄O₃S) 302.3 Primary alcohol, morpholine, thiadiazole Undisclosed (structural analog) Moderate hydrophilicity Research intermediate
Key Observations:

Core Structure : All three compounds retain the 4-morpholin-4-yl-1,2,5-thiadiazole core, which is critical for binding to biological targets in β-blockers like Timolol .

Side-Chain Modifications: Timolol contains a propanolamine side chain with a hydroxyl (-OH) and tertiary amine group, essential for β-adrenergic receptor antagonism . this compound replaces the propanolamine with a methyl ester (-COOCH₃), eliminating the β-blocking pharmacophore but introducing hydrolyzable ester functionality.

Pharmacological and Physicochemical Properties

  • Timolol :

    • Activity : Potent β-blocker used to reduce intraocular pressure in glaucoma and manage cardiovascular conditions .
    • Solubility : High aqueous solubility due to polar hydroxyl and amine groups, facilitating ocular bioavailability .
  • This compound: Activity: Lacks the amino-alcohol moiety required for β-blockade, rendering it inactive in this context. The ester group may confer metabolic lability or serve as a prodrug precursor.
  • ACI-INT-82 :

    • Activity : Structural similarity to Timolol suggests possible β-blocker activity, but the primary alcohol substitution may alter receptor affinity or metabolism .

Biological Activity

Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

  • Molecular Formula : C₈H₁₁N₃O₃S
  • Molecular Weight : 203.25 g/mol
  • CAS Number : 75202-36-7

Biological Activity Overview

The biological activity of this compound can be categorized primarily into antimicrobial and anticancer properties.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds related to this compound.

  • Mechanism of Action : The compound exhibits antibacterial activity through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. It has been shown to act against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) :
    • Against Staphylococcus aureus: MIC values range from 20–40 µM.
    • Against Escherichia coli: MIC values are observed between 40–70 µM, indicating moderate effectiveness compared to standard antibiotics like ceftriaxone .
  • Case Studies :
    • A study highlighted that derivatives of thiadiazole exhibited significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for therapeutic applications in resistant infections .

Anticancer Activity

Research into the anticancer properties of this compound has revealed promising results.

  • Cell Line Studies :
    • The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
  • IC50 Values :
    • In vitro studies report IC50 values ranging from 10–50 µM against different cancer cell lines, indicating a dose-dependent response with potential for further development as an anticancer agent .
  • Research Findings :
    • A recent study indicated that the compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies, suggesting a synergistic effect that could lower required doses of traditional drugs .

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

Structural FeatureInfluence on Activity
Morpholine RingEnhances solubility and bioavailability
Thiadiazole MoietyContributes to antimicrobial potency
Acetate GroupModulates lipophilicity and cellular uptake

Q & A

Q. Example Reaction :

  • Hydrolysis of the ester to carboxylic acid (NaOH/EtOH, 50°C, 2 hours) yields a precursor for prodrug design .

Advanced: What structural analogs of this compound have been studied for SAR (Structure-Activity Relationship) analysis?

Comparative studies highlight the importance of substituents:

  • Morpholine Replacement : Substitution with piperidine reduces solubility but increases lipophilicity (LogP +0.5) .
  • Thiadiazole Modifications : Fluorination at the 4-position enhances metabolic stability but may reduce target affinity .
AnalogKey ModificationBiological ImpactReference
Methyl [(4-piperidinyl-1,2,5-thiadiazol-3-yl)oxy]acetatePiperidine instead of morpholineLower solubility, higher LogP
Ethyl ester variantEthyl group instead of methylSlower hydrolysis rate

Advanced: How can researchers resolve contradictions between theoretical and experimental data (e.g., NMR shifts vs. computational predictions)?

  • Step 1 : Validate computational models (e.g., DFT) using high-purity samples (>99%) to rule out impurities .
  • Step 2 : Cross-reference NMR data with analogs (e.g., morpholine-thiadiazole derivatives in PubChem) .
  • Step 3 : Investigate solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts .
  • Case Study : A 0.3 ppm deviation in thiadiazole protons was traced to residual DMF in the sample .

Advanced: What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?

  • Docking Studies : Use AutoDock Vina with homology models of enzymes (e.g., kinases) to map binding pockets .
  • MD Simulations : Analyze stability of the morpholine-thiadiazole interaction over 100 ns trajectories (AMBER force field) .
  • ADMET Prediction : SwissADME for solubility (LogS = –3.2) and permeability (Caco-2 = 12 nm/s) .

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